Tripeptide-10 citrulline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

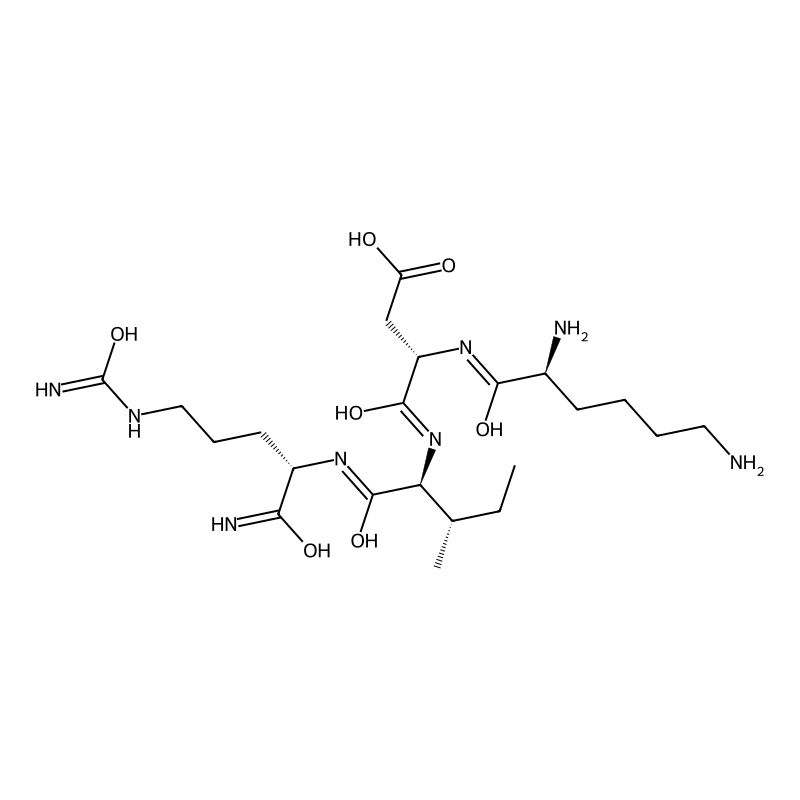

Tripeptide-10 citrulline is a synthetic bioactive peptide composed of three amino acids: aspartic acid, isoleucine, and lysine, combined with citrulline. It is recognized for its role in promoting skin health, particularly in anti-aging cosmetics. The compound is also known under the trade name Decorinyl and has the Chemical Abstracts Service number 960531-53-7. With a molecular formula of C22H42N8O7 and a molecular weight of approximately 530.64 g/mol, Tripeptide-10 citrulline exhibits properties that enhance collagen synthesis and organization in the skin, making it an effective ingredient for improving skin elasticity and resilience .

Tripeptide-10 citrulline is synthesized through a reaction involving citrulline and the tripeptide backbone. This process results in a compound that mimics the natural protein decorin, which is crucial for collagen fibril organization. The presence of citrulline enhances the stability and bioavailability of the peptide. The compound's mechanism involves regulating fibrillogenesis, which is the formation of collagen fibers, thus controlling their growth and organization within the extracellular matrix .

The biological activity of Tripeptide-10 citrulline primarily revolves around its ability to enhance skin properties by:

- Regulating Fibrillogenesis: It promotes the formation and organization of collagen fibers, leading to improved skin structure.

- Increasing Skin Suppleness: By enhancing the cohesion of collagen fibers, it contributes to skin elasticity and resilience.

- Moisturizing Effects: Tripeptide-10 citrulline has a high moisturizing profile, providing sustained hydration to the skin .

Studies have shown that formulations containing this peptide can significantly improve skin suppleness within a short period, highlighting its efficacy in cosmetic applications .

The synthesis of Tripeptide-10 citrulline typically involves solid-phase peptide synthesis techniques. This method allows for precise control over the sequence and composition of amino acids. The reaction conditions are optimized to ensure high purity and yield of the final product. The synthetic process includes:

- Activation of Amino Acids: The amino acids are activated to facilitate their coupling.

- Coupling Reactions: Sequential coupling of aspartic acid, isoleucine, lysine, and citrulline occurs under controlled conditions.

- Purification: The crude peptide is purified using techniques such as high-performance liquid chromatography to achieve the desired purity levels .

Tripeptide-10 citrulline is predominantly used in cosmetic formulations aimed at anti-aging effects. Its applications include:

- Anti-Aging Creams: Enhancing skin firmness and reducing wrinkles.

- Moisturizers: Providing hydration while improving skin texture.

- Serums: Targeting specific skin concerns related to aging and collagen degradation .

The compound's ability to mimic natural proteins makes it a valuable ingredient in formulations designed for mature skin.

Research indicates that Tripeptide-10 citrulline can work synergistically with other peptides, such as acetyl hexapeptide-3. In clinical studies, combinations of these peptides have shown enhanced anti-wrinkle efficacy compared to individual treatments. Measurements such as transepidermal water loss (TEWL) and skin microtopography have demonstrated significant improvements when using formulations containing both peptides over extended periods .

Tripeptide-10 citrulline is part of a broader class of peptides used in cosmetics for their beneficial effects on skin health. Here are some similar compounds:

Tripeptide-10 citrulline stands out due to its specific action on collagen organization and its ability to compensate for decorin loss in mature skin, making it particularly effective for anti-aging applications.

Tripeptide-10 citrulline exhibits a well-defined molecular formula of C22H42N8O7, representing a sophisticated tetrapeptide structure with significant biochemical complexity [1]. The compound maintains a molecular weight of 530.6 grams per mole, positioning it within the oligopeptide classification range [1] [2]. This molecular weight calculation reflects the combined mass contributions of four distinct amino acid residues plus the terminal modifications present in the peptide structure [3].

The molecular composition reveals a nitrogen-rich architecture, containing eight nitrogen atoms distributed across the peptide backbone and side chain functionalities [1]. Seven oxygen atoms contribute to the overall molecular framework, primarily through carboxyl, amide, and specialized functional groups inherent to the citrulline residue [4]. The hydrogen content of 42 atoms indicates extensive hydrogen bonding potential, while the 22 carbon atoms form the structural backbone supporting the peptide's three-dimensional configuration [1].

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₂H₄₂N₈O₇ | PubChem [1] |

| Molecular Weight | 530.6 g/mol | PubChem [1] |

| CAS Number | 960531-53-7 | PubChem [1] |

| InChI Key | GKPMARPRXONRJX-BWJWTDLKSA-N | PubChem [1] |

| Formal Charge | 0 | PubChem [1] |

The exact mass determination yields 530.31764571 daltons, providing precise analytical identification parameters for mass spectrometric characterization [1]. The monoisotopic mass measurement confirms the molecular weight accuracy and supports structural verification through high-resolution analytical techniques [1].

Amino Acid Sequence Analysis (Lys-Asp-Ile-Cit-NH2)

The amino acid sequence of Tripeptide-10 citrulline follows the specific arrangement of lysine-aspartic acid-isoleucine-citrulline with a terminal amide group [1] [5]. This tetrapeptide sequence represents a carefully designed biomimetic structure intended to replicate decorin functionality in collagen fiber organization [2] [5].

The N-terminal lysine residue contributes basic properties through its positively charged side chain, containing a primary amino group with a characteristic pKa value of approximately 10.8 [24]. Lysine's molecular formula of C6H14N2O2 and molecular weight of 146.19 daltons establishes the foundation for the peptide's cationic character [24].

The second position features aspartic acid, an acidic amino acid with the molecular formula C4H7NO4 and molecular weight of 133.10 daltons [24]. The aspartic acid residue introduces negative charge characteristics through its side chain carboxyl group, which maintains a pKa value of approximately 3.9 [24].

| Position | Amino Acid | Three-Letter Code | One-Letter Code | Molecular Formula | Molecular Weight (Da) |

|---|---|---|---|---|---|

| 1 | Lysine | Lys | K | C₆H₁₄N₂O₂ | 146.19 |

| 2 | Aspartic Acid | Asp | D | C₄H₇NO₄ | 133.10 |

| 3 | Isoleucine | Ile | I | C₆H₁₃NO₂ | 131.17 |

| 4 | Citrulline | Cit | X | C₆H₁₃N₃O₃ | 175.19 |

Isoleucine occupies the third position, representing a branched-chain aliphatic amino acid with the molecular formula C6H13NO2 and molecular weight of 131.17 daltons [1]. This hydrophobic residue contributes to the peptide's structural stability through van der Waals interactions and maintains neutrality in charge distribution [21].

The C-terminal citrulline residue distinguishes this peptide from conventional protein sequences, as citrulline rarely appears in naturally occurring proteins [12]. Citrulline's molecular formula of C6H13N3O3 and molecular weight of 175.19 daltons reflects its unique urea cycle intermediate structure [12] [22]. The citrulline residue contains a distinctive carbamoylamino side chain that contributes specialized hydrogen bonding capabilities [12].

The peptide sequence follows the International Union of Pure and Applied Chemistry condensed notation as H-Lys-Asp-Ile-Cit-NH2, indicating the N-terminal amino group and C-terminal amide modification [1]. The terminal amidation removes the carboxyl function while maintaining the desired charge characteristics essential for biological activity [5].

Stereochemistry and Structural Configuration

Tripeptide-10 citrulline exhibits absolute stereochemistry with five defined stereocenters, all maintaining the L-configuration characteristic of naturally occurring amino acids [1] [4]. The stereochemical analysis reveals that each amino acid residue adopts the S-configuration at the α-carbon position, consistent with the L-amino acid designation [34] [35].

The lysine residue at position one maintains S-configuration at its α-carbon, establishing the L-lysine stereochemistry [34]. This configuration ensures proper spatial orientation for optimal protein-protein interactions and maintains compatibility with biological recognition systems [35].

Aspartic acid at position two exhibits S-configuration at the α-carbon, corresponding to the L-aspartic acid form predominantly found in biological systems [34]. The stereochemical integrity at this position proves crucial for maintaining the acidic side chain orientation necessary for collagen binding interactions [28].

| Stereocenter | Configuration | Description | Defined Stereocenters |

|---|---|---|---|

| C1 (Lys) | S | L-Lysine α-carbon | Yes |

| C2 (Asp) | S | L-Aspartic acid α-carbon | Yes |

| C3 (Ile) | S | L-Isoleucine α-carbon | Yes |

| C4 (Ile methyl) | S | L-Isoleucine β-carbon | Yes |

| C5 (Cit) | S | L-Citrulline α-carbon | Yes |

Isoleucine presents two stereocenters, both maintaining S-configuration at the α-carbon and β-carbon positions [1]. The dual stereochemical control in isoleucine contributes to the precise three-dimensional arrangement essential for biological recognition and binding specificity [36].

The citrulline residue exhibits S-configuration at its α-carbon, maintaining the L-amino acid pattern throughout the peptide sequence [12]. This stereochemical consistency ensures proper peptide backbone conformation and supports the formation of stable secondary structures [36].

The peptide backbone maintains planarity around each peptide bond due to partial double bond character, restricting rotation and stabilizing the trans-configuration [33] [36]. The trans-peptide bond geometry predominates throughout the structure, providing optimal spatial arrangements for biological activity [36].

Physical Properties and Stability Parameters

The physical properties of Tripeptide-10 citrulline reflect its oligopeptide nature and hydrophilic character, with predicted density values of 1.252±0.06 grams per cubic centimeter [2] [3]. The compound exhibits substantial thermal stability with predicted boiling point values reaching 965.2±65.0 degrees Celsius, indicating strong intermolecular interactions and peptide bond integrity [2] [3].

The flash point determination yields 537.6±34.3 degrees Celsius, demonstrating considerable thermal resistance before volatilization occurs [3]. These elevated thermal parameters reflect the extensive hydrogen bonding network and electrostatic interactions present within the peptide structure [13].

Solubility characteristics favor aqueous environments, with the compound demonstrating hydrophilic properties indicated by an XLogP3 value of -5.3 [1]. This negative partition coefficient confirms strong preference for polar, aqueous solutions over hydrophobic environments [1].

| Property | Value | Prediction Method |

|---|---|---|

| Density | 1.252±0.06 g/cm³ | Predicted [2] |

| Boiling Point | 965.2±65.0 °C | Predicted [2] |

| Flash Point | 537.6±34.3 °C | Predicted [3] |

| Melting Point | Not Available | N/A |

| LogP | -5.3 | XLogP3 [1] |

| Topological Polar Surface Area | 275 Ų | Cactvs [1] |

| Hydrogen Bond Donors | 9 | Cactvs [1] |

| Hydrogen Bond Acceptors | 9 | Cactvs [1] |

| Rotatable Bonds | 19 | Cactvs [1] |

The topological polar surface area measurement of 275 square angstroms indicates significant polar character and membrane permeability characteristics [1]. Nine hydrogen bond donor sites and nine hydrogen bond acceptor sites contribute to extensive intermolecular interaction potential [1].

Conformational flexibility emerges through 19 rotatable bonds, allowing dynamic structural adaptation while maintaining peptide backbone integrity [1]. The peptide demonstrates relative stability under physiological conditions, resisting oxidation and reduction reactions due to its amino acid composition .

Stability parameters indicate resistance to enzymatic degradation compared to longer polypeptide chains, while maintaining susceptibility to specific proteolytic enzymes under extreme conditions [13] [16]. The compound exhibits particular stability in acidic environments, with enhanced degradation potential in strongly basic conditions [13].

Charge Distribution Patterns

The charge distribution pattern of Tripeptide-10 citrulline exhibits a balanced arrangement of positive and negative charges at physiological pH, resulting in a net neutral charge [21] [24]. The N-terminal lysine residue contributes a positive charge through its protonated amino group with a pKa value of approximately 10.8 [24].

The aspartic acid residue at position two provides negative charge contribution through its deprotonated carboxyl side chain, maintaining a pKa value of approximately 3.9 [24]. At physiological pH of 7.4, the aspartic acid side chain exists predominantly in the ionized carboxylate form [24].

The N-terminus amino group exhibits basic characteristics with a pKa value around 8.0, remaining predominantly protonated at physiological pH and contributing positive charge [21] [24]. The C-terminus amide modification eliminates the typical carboxyl group, removing potential negative charge while maintaining the desired overall charge balance [21].

| Amino Acid Residue | Side Chain pKa | Charge at pH 7.4 | Charge Type | Net Contribution |

|---|---|---|---|---|

| Lysine | 10.8 | +1 | Basic | +1 |

| Aspartic Acid | 3.9 | -1 | Acidic | -1 |

| Isoleucine | N/A | 0 | Neutral | 0 |

| Citrulline | N/A | 0 | Neutral | 0 |

| N-terminus | 8.0 | +1 | Basic | +1 |

| C-terminus | 3.5 | -1 | Acidic | -1 |

Isoleucine maintains charge neutrality through its nonpolar, hydrophobic side chain, contributing no ionizable groups to the overall charge distribution [24]. The citrulline residue similarly exhibits neutral charge characteristics, as its carbamoylamino side chain lacks ionizable functionality under physiological conditions [19] [22].

The charge pattern follows a positive-negative-neutral-neutral arrangement from N-terminus to C-terminus, creating a dipolar character beneficial for protein-protein interactions [2] [5]. This specific charge distribution pattern mimics decorin's collagen-binding sequence, facilitating selective recognition and binding to collagen fibrils [28] [29].

Net charge calculation at physiological pH yields zero, indicating isoelectric point proximity and optimal stability in biological systems [21]. The balanced charge distribution prevents excessive electrostatic repulsion while maintaining sufficient polar character for aqueous solubility [21].

Structural Comparison with Related Oligopeptides

Tripeptide-10 citrulline exhibits distinctive structural characteristics when compared to related oligopeptides in the cosmetic and therapeutic peptide categories [25] [26]. The tetrapeptide classification distinguishes it from shorter dipeptide and tripeptide analogs while maintaining advantages over longer polypeptide chains [26].

Compared to decorin, the natural protein target, Tripeptide-10 citrulline represents a significantly smaller molecular entity at 530.6 daltons versus decorin's approximately 40,000 dalton molecular weight [2] [28]. The synthetic peptide captures essential binding characteristics through its strategic amino acid sequence while eliminating the complexity associated with full protein structures [28].

Palmitoyl pentapeptide-4 represents a related cosmetic peptide with molecular weight of 578.7 daltons and five amino acid residues . The charge pattern of palmitoyl pentapeptide-4 exhibits uniform positive character through multiple basic residues, contrasting with the balanced charge distribution of Tripeptide-10 citrulline .

| Peptide | Type | Molecular Weight (Da) | Function | Charge Pattern |

|---|---|---|---|---|

| Tripeptide-10 citrulline | Tetrapeptide | 530.6 | Collagen organization | +, -, 0, 0 |

| Decorin (natural) | Protein | ~40,000 | Collagen binding | Variable |

| Palmitoyl pentapeptide-4 | Pentapeptide | 578.7 | Collagen stimulation | +, +, +, +, + |

| Copper tripeptide | Tripeptide | 340.8 | Wound healing | +, 0, - |

| Carnosine | Dipeptide | 226.2 | Antioxidant | 0, + |

Copper tripeptide demonstrates shorter chain length with three amino acids and molecular weight of 340.8 daltons . The copper coordination complex introduces unique metal-binding characteristics absent in Tripeptide-10 citrulline, while maintaining a simplified charge pattern .

Carnosine represents the simplest comparison as a dipeptide with molecular weight of 226.2 daltons . The dipeptide structure lacks the complex charge distribution and collagen-binding specificity characteristic of Tripeptide-10 citrulline .

The structural analysis reveals that Tripeptide-10 citrulline occupies an optimal position between molecular complexity and functional specificity [27]. The tetrapeptide length provides sufficient amino acid diversity for specific protein recognition while maintaining synthetic accessibility and stability advantages over larger polypeptides [27].

Solid-phase peptide synthesis represents the primary methodology for manufacturing Tripeptide-10 citrulline, offering precise control over amino acid sequence assembly [1] [2]. The process involves anchoring the C-terminal amino acid to an insoluble polymeric resin support, followed by sequential addition of protected amino acids in the C-to-N direction [3].

The synthesis typically employs polystyrene-based resins with 1% divinylbenzene cross-linking, which provides optimal swelling characteristics and accessibility for reagent penetration [1]. For Tripeptide-10 citrulline, the synthesis begins with attachment of citrulline to the resin via an acid-labile linker, followed by sequential coupling of isoleucine, aspartic acid, and lysine [5].

Two major protecting group strategies dominate solid-phase synthesis: the fluorenylmethyloxycarbonyl/tert-butyl (Fmoc/tBu) strategy and the tert-butyloxycarbonyl/benzyl (Boc/Bzl) strategy [6] [7]. The Fmoc strategy has gained preference due to its orthogonal protection scheme, where the N-α protecting group is removed under basic conditions using 20% piperidine in dimethylformamide, while side-chain protecting groups remain stable until final acidolysis [6].

The coupling reactions utilize activating reagents such as N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU), N,N'-diisopropylcarbodiimide (DIC), and 1-hydroxybenzotriazole (HOBt) to facilitate efficient peptide bond formation [1]. These reagents create highly reactive intermediates that minimize racemization and ensure high coupling efficiency exceeding 99% per cycle [8].

Monitoring of synthesis progress employs ultraviolet spectroscopy at 301 nanometers to quantify Fmoc removal, providing real-time feedback on deprotection completeness [9]. Alternative monitoring methods include the Kaiser test, which utilizes ninhydrin to detect unreacted amino groups through colorimetric analysis [10].

The synthesis cycle consists of four main steps: deprotection of the N-α protecting group, washing to remove cleavage products, coupling of the next protected amino acid, and final washing to eliminate excess reagents [1] [2]. Each cycle requires approximately 2-4 hours for completion, depending on the specific amino acid and coupling conditions [1].

Solution-Phase Synthesis Approaches

Solution-phase peptide synthesis offers an alternative methodology for Tripeptide-10 citrulline production, particularly advantageous for large-scale manufacturing applications [11] [2]. This approach conducts all reactions in homogeneous solution, avoiding the diffusional limitations associated with solid supports [11].

The classical solution-phase method involves stepwise coupling of individual amino acids in solution, with intermediate purification after each coupling step [12]. For Tripeptide-10 citrulline, the synthesis would proceed through formation of dipeptide and tripeptide intermediates before final coupling with citrulline [12].

Modern solution-phase approaches employ group-assisted purification (GAP) strategies, which utilize specialized protecting groups that enable purification through liquid-liquid extraction rather than chromatography [11]. The GAP method employs benzyl diphenylphosphine oxide protecting groups that confer differential solubility properties, allowing separation between aqueous and organic phases [11].

Recent developments include the use of green solvents such as propylene carbonate, which is immiscible with both aqueous solutions and alkane solvents [11]. This characteristic enables tri-layer extraction protocols that efficiently remove impurities while retaining the target peptide in the reaction medium [11].

Fragment condensation represents another solution-phase approach, where shorter peptide segments are first synthesized independently, then coupled together to form the complete sequence [12]. For Tripeptide-10 citrulline, this might involve synthesis of a lysine-aspartic acid dipeptide and an isoleucine-citrulline dipeptide, followed by coupling to form the tetrapeptide [12].

The solution-phase methodology offers several advantages including easier scale-up, lower reagent consumption, and the ability to purify intermediates to high purity [2]. However, the requirement for intermediate isolation and purification increases process complexity and time requirements compared to solid-phase synthesis [13].

Protecting Group Strategies

Protecting group selection constitutes a critical aspect of Tripeptide-10 citrulline synthesis, ensuring selective reactions while preventing unwanted side reactions [7] [14]. The amino acid components require protection of reactive functional groups including amino groups, carboxyl groups, and side-chain functionalities [7].

The Fmoc/tBu strategy employs fluorenylmethyloxycarbonyl groups for temporary N-α protection and tert-butyl-based groups for permanent side-chain protection [6] [7]. This combination provides true orthogonality, as Fmoc groups are base-labile while tBu groups are acid-labile [7]. For Tripeptide-10 citrulline synthesis, lysine requires Boc protection of the ε-amino group, aspartic acid employs tBu protection of the β-carboxyl group, and citrulline utilizes Boc protection of the guanidino nitrogen .

The alternative Boc/Bzl strategy uses tert-butyloxycarbonyl groups for N-α protection and benzyl-based groups for side-chain protection [15] [7]. Both protecting group families are acid-labile, representing a quasi-orthogonal system where different acid strengths enable selective removal [7]. Boc groups are removed with moderate acids such as trifluoroacetic acid, while benzyl groups require stronger acids like hydrogen fluoride [3].

Advanced protecting group strategies include the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) and 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) groups, which are selectively removed by hydrazine treatment [14]. These groups enable on-resin modifications and cyclization reactions without affecting standard Fmoc or Boc groups [14].

The protecting group removal process requires careful optimization to ensure complete deprotection while minimizing side reactions [8]. For Fmoc removal, piperidine concentration, reaction time, and temperature must be controlled to prevent base-catalyzed side reactions [6]. Acid cleavage conditions for final deprotection typically employ 95% trifluoroacetic acid with scavengers such as triisopropylsilane and water to prevent side-chain modifications [3].

Purification and Characterization Methods

Purification of Tripeptide-10 citrulline from crude synthesis mixtures requires sophisticated chromatographic techniques to achieve pharmaceutical-grade purity [16] [17]. Reversed-phase high-performance liquid chromatography (RP-HPLC) serves as the primary purification method, utilizing C18-modified silica stationary phases with 300 Å pore size [18] [17].

The purification process typically employs gradient elution with water-acetonitrile mobile phases containing 0.1% trifluoroacetic acid as an ion-pairing reagent [16] [18]. Gradient slopes range from 1-4% acetonitrile per minute to achieve optimal resolution between the target peptide and closely related impurities [16]. For Tripeptide-10 citrulline, the hydrophobic nature of the sequence requires gradients starting at 20-30% acetonitrile [16].

Preparative-scale purification utilizes columns with internal diameters of 20-50 millimeters and lengths of 250-500 millimeters, enabling sample loads of 100 milligrams to 10 grams per injection [16] [19]. Semi-preparative systems employ smaller columns for loads of 10-100 milligrams, while analytical systems serve for method development and quality control [16].

Alternative purification methods include ion-exchange chromatography, which separates peptides based on charge differences [17] [20]. Strong cation exchange resins effectively separate Tripeptide-10 citrulline (net positive charge) from neutral or anionic impurities [20]. Size-exclusion chromatography provides another option for removing high molecular weight impurities and peptide aggregates [20].

Characterization employs multiple analytical techniques to confirm identity, purity, and structure [21] [22]. Mass spectrometry provides definitive molecular weight confirmation, with electrospray ionization time-of-flight systems achieving mass accuracy within 0.5 daltons [21] [23]. Tandem mass spectrometry enables sequence confirmation through fragmentation pattern analysis [24] [23].

High-performance liquid chromatography with ultraviolet detection quantifies purity levels, typically requiring greater than 95% purity for pharmaceutical applications [21] [22]. Multiple wavelengths (214, 254, and 280 nanometers) provide comprehensive impurity detection [17]. Amino acid analysis confirms sequence integrity and detects amino acid substitutions or deletions [22].

Additional characterization methods include nuclear magnetic resonance spectroscopy for structural confirmation, circular dichroism spectroscopy for conformational analysis, and specific optical rotation measurements [22]. Water content determination by Karl Fischer titration and residual solvent analysis by gas chromatography ensure compliance with pharmaceutical specifications [25] [26].

Quality Control Parameters for Research Applications

Quality control for Tripeptide-10 citrulline in research applications requires comprehensive analytical testing to ensure reproducible results and scientific validity [25] [21]. Research-grade peptides typically require purity levels of 85-95%, with specific quality control parameters tailored to the intended application [37].

Identity confirmation employs mass spectrometry as the primary analytical method, utilizing electrospray ionization or matrix-assisted laser desorption ionization techniques [21] [23]. High-resolution mass spectrometry systems provide monoisotopic mass determination within 0.5 daltons accuracy, enabling detection of synthesis errors, amino acid substitutions, or chemical modifications [21]. Tandem mass spectrometry provides sequence confirmation through collision-induced dissociation fragmentation patterns [24].

Purity determination relies primarily on analytical reversed-phase high-performance liquid chromatography with multiple detection methods [21] [37]. Ultraviolet detection at 214 nanometers provides universal peptide detection, while additional wavelengths (254 and 280 nanometers) detect aromatic impurities [17]. Mass spectrometric detection enables identification of specific impurities and provides molecular weight information for unknown peaks [21].

Peptide content quantification typically employs amino acid analysis following acid hydrolysis [22] [37]. This method provides absolute quantification by measuring individual amino acid concentrations and calculating peptide content based on sequence composition [22]. Alternative methods include nitrogen determination through elemental analysis or Kjeldahl analysis, though these lack specificity for peptide-derived nitrogen [22].

Water content determination utilizes Karl Fischer titration to quantify moisture levels, with typical specifications requiring less than 10% water content [25] [22]. Residual solvent analysis by gas chromatography ensures compliance with International Council for Harmonisation guidelines for solvent residues [25] [26]. Common solvents requiring monitoring include trifluoroacetic acid, acetonitrile, dimethylformamide, and dichloromethane [26].

Microbiological testing may be required depending on the intended research application, particularly for cell culture or in vivo studies [25]. Standard tests include total aerobic microbial count, yeast and mold count, and screening for specific pathogens such as Escherichia coli and Salmonella species [25].

Stability testing evaluates peptide degradation under various storage conditions, typically including refrigerated (2-8°C), room temperature (20-25°C), and accelerated aging (40°C) conditions [25] [26]. High-performance liquid chromatography monitors purity changes over time, while mass spectrometry identifies specific degradation products [26]. Common degradation pathways include oxidation, deamidation, and hydrolysis of labile bonds [26].

Documentation requirements for research applications include certificates of analysis containing all analytical data, synthetic procedures, and storage recommendations [21] [37]. Batch-to-batch consistency data demonstrates manufacturing reproducibility and enables researchers to assess potential variability in experimental results [25].

Purity

XLogP3

Exact Mass

Appearance

Storage

Wikipedia

Dates

2: Puig A, Antón JM, Mangues M. A new decorin-like tetrapeptide for optimal organization of collagen fibres. Int J Cosmet Sci. 2008 Apr;30(2):97-104. doi: 10.1111/j.1468-2494.2008.00429.x. PubMed PMID: 18377618.